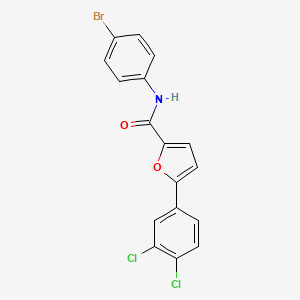![molecular formula C22H17BrN2O3 B3677890 5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3677890.png)
5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Descripción general
Descripción
5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. This compound is commonly referred to as BMB and is used in various scientific research applications to study the mechanisms of action and biochemical and physiological effects of drugs.
Mecanismo De Acción
BMB works by binding to GPCRs, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response. By binding to these receptors, BMB can be used to study the mechanisms of action of drugs that target GPCRs.
Biochemical and Physiological Effects
BMB has been shown to have a high affinity for certain GPCRs, making it a useful tool for studying their interactions with ligands and other proteins. This compound has also been shown to have minimal toxicity and is well-tolerated in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMB in lab experiments is its high affinity for certain GPCRs, which allows for accurate and precise measurements of receptor-ligand interactions. Additionally, BMB has minimal toxicity and is well-tolerated in lab animals.
However, there are also some limitations to using BMB in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately reflect the behavior of endogenous ligands in vivo. Additionally, BMB may not be suitable for studying all types of GPCRs, as its affinity may vary depending on the specific receptor.
Direcciones Futuras
There are several potential future directions for research involving BMB. One potential direction is to study the interactions between BMB and different types of GPCRs to gain a better understanding of their mechanisms of action. Another potential direction is to explore the use of BMB in drug discovery and development, as it may be useful in identifying potential drug targets and evaluating the efficacy of new drugs. Overall, BMB has the potential to be a valuable tool in the field of pharmacology and could lead to new insights into the mechanisms of action of drugs.
Aplicaciones Científicas De Investigación
BMB is primarily used as a research tool in the field of pharmacology to study the mechanisms of action of drugs. This compound is particularly useful in the study of G protein-coupled receptors (GPCRs), which are a class of cell membrane receptors that are involved in various physiological processes. BMB is used to label GPCRs and study their interactions with ligands and other proteins.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-3-9-20-18(11-13)25-22(28-20)14-4-7-16(8-5-14)24-21(26)17-12-15(23)6-10-19(17)27-2/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGXNVPPBSWSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3677814.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3677817.png)
![1-(4-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677821.png)
![4-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3677822.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3677827.png)
![3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3677834.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3677836.png)
![2-tert-butyl-5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B3677845.png)

![5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3677855.png)
![ethyl {4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B3677863.png)
![5-[4-(benzyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3677871.png)
![1-(4-bromophenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677879.png)
![3-{2,5-dimethyl-3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3677891.png)